Gapona

Description

Properties

CAS No. |

77416-70-7 |

|---|---|

Molecular Formula |

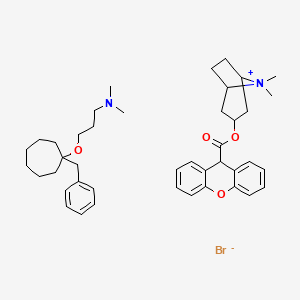

C42H57BrN2O4 |

Molecular Weight |

733.8 g/mol |

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide |

InChI |

InChI=1S/C23H26NO3.C19H31NO.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;/h3-10,15-17,22H,11-14H2,1-2H3;5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1H/q+1;;/p-1 |

InChI Key |

ILCGVXSFEKMTCJ-UHFFFAOYSA-M |

SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |

Synonyms |

Gapona |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Templated Gallophosphates Gapons

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are the most prevalent methods for the crystallization of GAPONs. These techniques involve heating a reaction mixture in a sealed vessel, typically a Teflon-lined stainless steel autoclave, to generate autogenous pressure. This environment facilitates the dissolution of precursors and subsequent crystallization of the gallophosphate framework.

A notable example of hydrothermal synthesis is the formation of the microporous gallophosphate, [NH₄]₄[Ga₈P₈O₃₂(OH)₄(H₂O)₄]·4H₂O·0.64PrOH. rsc.org This compound is synthesized from a reaction mixture containing gallium oxide, phosphoric acid, water, and an organic template, heated under hydrothermal conditions. The resulting structure consists of gallium-centered octahedra and phosphorus-centered tetrahedra, which form a three-dimensional framework. rsc.org

Solvothermal synthesis, a related technique where a non-aqueous solvent is used, has also been employed to create novel gallophosphate frameworks. For instance, a new type of open-framework gallium phosphate (B84403) has been prepared using solvothermal synthesis with pyridine (B92270) as the templating agent.

The selection and ratio of precursors are critical factors that dictate the final structure and properties of GAPONs. The primary precursors are a source of gallium, a source of phosphorus, a templating agent, and a solvent.

Gallium Source: Typically, gallium oxide (Ga₂O₃) or gallium nitrate (B79036) (Ga(NO₃)₃) is used.

Phosphorus Source: Phosphoric acid (H₃PO₄) is the most common phosphorus source.

Templating Agent: Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other ammonium salts serve as the primary templating agent, often in conjunction with an organic co-template.

Solvent: Water is the solvent in hydrothermal synthesis, while organic solvents are used in solvothermal methods.

The optimization of reaction parameters such as temperature, reaction time, and the molar ratios of the precursors is crucial for obtaining a pure crystalline phase with high yield. For instance, the synthesis of zinc-doped gallophosphate molecular sieves, known as cloverite, demonstrated that the addition of ZnO to the starting gel significantly promoted the crystallization process, leading to high crystallinity in a shorter reaction time. acs.org The crystallization rates were observed to increase with the addition of the zinc precursor, achieving close to 80% crystallinity within 5 hours, compared to 24 hours for the undoped material. acs.org

The following table illustrates typical precursor compositions and reaction conditions for the synthesis of an ammonium-templated gallophosphate.

| Parameter | Value | Reference |

| Gallium Source | Ga₂O₃ | rsc.org |

| Phosphorus Source | H₃PO₄ | rsc.org |

| Templating Agent | NH₄OH, propanol (B110389) | rsc.org |

| Solvent | H₂O | rsc.org |

| Temperature | 180 °C | rsc.org |

| Reaction Time | 7 days | rsc.org |

Templating agents, also known as structure-directing agents (SDAs), play a pivotal role in the crystallization of GAPONs by directing the assembly of the inorganic framework around them. In the case of GAPONs, the ammonium cation (NH₄⁺) is the primary templating agent.

The ammonium cations, along with any organic co-templates, are incorporated into the channels and cavities of the growing gallophosphate framework. rsc.org Their size, shape, and charge density influence the topology of the resulting porous structure. The interaction between the template and the inorganic species in the precursor gel is a key factor in the nucleation and growth of specific crystalline phases.

In the synthesis of [NH₄]₄[Ga₈P₈O₃₂(OH)₄(H₂O)₄]·4H₂O·0.64PrOH, both inorganic NH₄⁺ cations and organic propanol molecules are located within the three-dimensional channels of the framework. rsc.org The use of different organic amines as templates in the synthesis of metal phosphites and phosphates has been shown to lead to different crystal structures, acting as protonated templates that form hydrogen bonds with the inorganic skeleton or as structure-directing agents that are not incorporated into the final structure. researchgate.net This highlights the versatility of templating agents in controlling the final architecture of the material.

The formation of GAPONs under hydrothermal conditions is a complex process that involves several stages, including the dissolution of precursors, the formation of an amorphous gel, nucleation, and crystal growth.

Studies on the formation of the microporous gallophosphate cloverite in a fluoride (B91410) medium have provided insights into the initial stages of crystallization. It was found that upon mixing the gallium and phosphorus sources in the presence of a structure-directing agent and hydrofluoric acid, an amorphous oxyfluorinated gallophosphate precursor containing single 4-rings with alternating Ga-O-P linkages forms immediately. rsc.org

Subsequent heating under hydrothermal conditions promotes the conversion of these single 4-rings into double four-membered rings (D4Rs), which are the fundamental building blocks of the cloverite structure. rsc.org The concentration of these D4Rs increases rapidly with heating time, indicating a progressive condensation process. This suggests that the initial gel phase already contains the essential structural motifs that will assemble into the final crystalline framework.

Novel and Green Synthesis Strategies for GAPONs

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for the synthesis of porous materials. While specific green synthesis strategies for GAPONs are not extensively documented, general principles of green chemistry can be applied. These include the use of less hazardous solvents, more energy-efficient synthesis conditions, and the use of renewable or waste-derived precursors.

One potential avenue for green synthesis is the use of biomass-derived templates or solvents. Additionally, mechanochemical methods, which involve grinding solid reactants together, can reduce or eliminate the need for solvents and high temperatures. Research into the green synthesis of zeolites from fly ash, for example, demonstrates a novel approach that could potentially be adapted for gallophosphate synthesis.

Control over GAPON Architecture and Phase Selectivity

The ability to control the architecture and selectively synthesize a specific crystalline phase of a GAPON is of paramount importance for tailoring its properties for specific applications. This control is primarily achieved through the careful manipulation of the synthesis parameters.

Choice of Templating Agent: As discussed in section 2.1.2, the size, shape, and chemical nature of the templating agent are crucial in determining the framework topology. The use of different organic amines can lead to the formation of different gallophosphate structures.

Reaction Temperature and Time: These parameters influence the kinetics of nucleation and crystal growth. Different phases may be stable at different temperatures, allowing for phase selection by controlling the synthesis temperature.

pH of the Reaction Mixture: The pH affects the speciation of the gallium and phosphate ions in the solution, which in turn influences the structure of the resulting framework.

Presence of Mineralizers: Additives such as fluoride ions can act as mineralizers, facilitating the dissolution of reactants and the crystallization of the product, and can also be incorporated into the framework, influencing its structure.

Computational studies have also been employed to predict the stability of different gallophosphate polymorphs. By calculating the lattice energies of hypothetical and calcined gallophosphate structures, researchers can assess the thermodynamic feasibility of different framework topologies and identify those that are likely to be stable.

Advanced Structural Elucidation of Gapon Frameworks

Single-Crystal X-ray Diffraction Studies of GAPON Materials

While the initial structural determination of the specific 2D-GAPON and 3D-GAPON was achieved using powder X-ray diffraction, single-crystal X-ray diffraction (SCXRD) remains a powerful technique for elucidating the precise atomic arrangements and extended frameworks of related gallophosphate materials researchgate.netresearchgate.netresearchgate.net. For instance, the structure of Ga₄(PO₄)₄F·N₂C₇H₁₁·½H₂O, a three-dimensional open fluorogallophosphate framework, was determined using single-crystal X-ray diffraction at low temperatures, revealing "bowl-shaped" octameric double 4-ring units and 12-membered pores acs.org. Similarly, other novel gallophosphates have been characterized by SCXRD, providing detailed structural information including space group and unit cell parameters researchgate.netacs.orgsemanticscholar.orgresearchgate.net.

The GAPON frameworks exhibit distinct extended network topologies. The 2D-GAPON, with the chemical formula [Ga(PO₄)(OH)]⁻·[NH₄]⁺, crystallizes in monoclinic symmetry (space group P2₁/m) and forms infinite anionic layers that are separated by ammonium (B1175870) cations researchgate.netresearchgate.netresearchgate.net. In contrast, the 3D-GAPON, represented by [Ga₂(PO₄)₃]³⁻·3[NH₄]⁺, possesses a three-dimensional framework researchgate.netresearchgate.netenergy.gov. This 3D structure is constructed from the linkage of PO₄ tetrahedra and GaO₅ trigonal bipyramids energy.gov. It contains 12-membered channels running parallel to the c-axis, within which the ammonium groups are accommodated energy.gov.

Table 1: Crystallographic Data for 2D-GAPON and 3D-GAPON

| Compound | Formula | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) |

| 2D-GAPON | [Ga(PO₄)(OH)]⁻·[NH₄]⁺ | P2₁/m | a = 8.564(1), b = 6.0387(8), c = 4.4883(6), β = 98.05(1) | 229.84(3) |

| 3D-GAPON | [Ga₂(PO₄)₃]³⁻·3[NH₄]⁺ | C2/c | a = 13.462(2), b = 10.301(1), c = 8.992(1), β = 111.28(1) | 1161.9(6) |

Hydrogen bonding plays a critical role in stabilizing the GAPON frameworks and facilitating host-guest interactions. In both 2D-GAPON and 3D-GAPON, ammonium groups and water molecules occupy the channel systems, forming strong hydrogen bonding networks researchgate.netenergy.gov. For 3D-GAPON, specific oxygen atoms within the framework are strongly hydrogen-bonded to the ammonium groups, with short distances (e.g., O6-N1 = 2.70(1) Å and O6-N2 = 2.72(1) Å) energy.gov. These ammonium groups serve to compensate the charge of the anionic framework energy.gov. In 2D-GAPON, the infinite anionic layers are separated by ammonium cations, and the relative positions and spacing of these layers are influenced by different hydrogen bonding modes between the [Ga(OH)PO₄]∞ layers and the interleaved species researchgate.net.

Powder X-ray Diffraction for Polymorph and Phase Identification in GAPON Systems

Powder X-ray diffraction (PXRD) has been instrumental in the synthesis and structural characterization of 2D-GAPON and 3D-GAPON researchgate.netresearchgate.netresearchgate.netcristal.org. This technique is crucial for determining the crystal structure of new phases and for identifying different polymorphs within GAPON systems researchgate.netresearchgate.netresearchgate.net. The ability of PXRD to provide precise unit cell dimensions and space group information, even from polycrystalline samples, was key to the initial understanding of these complex frameworks researchgate.netresearchgate.net.

Spectroscopic Investigations of GAPON Local Environments (e.g., Solid-State NMR, Vibrational Spectroscopy for structural insights)

Spectroscopic methods provide complementary insights into the local environments and bonding within GAPON frameworks.

Vibrational Spectroscopy (e.g., IR spectroscopy): Infrared (IR) spectra of 2D-GAPON and 3D-GAPON have been used to identify the presence of functional groups, such as OH-groups and ammonium groups, within the materials researchgate.net. IR spectroscopy can also be used to investigate O-H⋯O and N-H⋯O hydrogen bond interactions that contribute to the stability of the frameworks researchgate.net.

Solid-State NMR: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ³¹P, and ¹⁹F NMR, is a powerful tool for probing the local atomic environments in gallophosphates acs.orgacs.orgresearchgate.net. For instance, ¹H liquid NMR spectroscopy has been used to characterize the decomposition of alkylphosphoramides during the synthesis of gallophosphates, including GAPONs, providing insights into the generation of structure-directing agents researchgate.netresearchgate.net. ³¹P NMR spin echo mapping has also been employed to study the distribution of atoms in microporous gallophosphates acs.org.

Electron Microscopy and Imaging Techniques for GAPON Morphology and Defects

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are standard tools for characterizing the morphology, particle size, and presence of defects in microporous materials like GAPONs researchgate.netnrel.gov. These techniques allow for direct visualization of the material's surface features, crystallinity, and internal structures, which can be crucial for understanding their properties and performance in various applications. While specific detailed findings for GAPONs using these techniques were not extensively detailed in the provided search results, their general applicability in characterizing the physical attributes and structural integrity of such frameworks is well-established in materials science nrel.gov.

Theoretical and Computational Chemistry Studies of Gapons

Quantum Chemical Calculations on GAPON Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of GAPONs. northwestern.eduarxiv.orgrsc.org These methods, rooted in quantum mechanics, solve the Schrödinger equation for the electrons within the molecular structure of the GAPON framework. northwestern.edulsu.edu This allows for the determination of various electronic characteristics that govern the material's behavior.

Detailed research findings from quantum chemical calculations have revealed key aspects of the GAPON electronic structure:

Band Gap Analysis: Calculations have been employed to predict the electronic band gap of different GAPON structures. This is a crucial parameter that determines the material's conductivity and optical properties. For instance, substituting electron-donating or electron-withdrawing functional groups into the GAPON framework has been shown to modulate the band gap significantly.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the chemical reactivity and electronic transition properties of GAPONs. Theoretical studies have mapped the spatial distribution of these frontier orbitals, identifying the most probable sites for electrophilic and nucleophilic attack.

Charge Distribution: Understanding the partial atomic charges across the GAPON framework is essential for predicting intermolecular interactions and the material's affinity for specific guest molecules. Quantum chemical calculations provide detailed charge distribution maps, highlighting the polarity of different regions within the porous structure.

| GAPON Analogue | Functional Group | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated Band Gap (eV) |

|---|---|---|---|---|

| GAPON-H | -H | -6.2 | -1.8 | 4.4 |

| GAPON-NH2 | -NH2 | -5.8 | -1.5 | 4.3 |

| GAPON-NO2 | -NO2 | -6.7 | -2.5 | 4.2 |

Molecular Dynamics Simulations of Templating Agent Confinement within GAPON Pores

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. rsc.orgnih.govresearchgate.net In the context of GAPONs, MD simulations provide valuable insights into the behavior of templating agents confined within the material's pores during its synthesis. These simulations model the interactions between the templating agent and the developing GAPON framework, shedding light on the mechanisms that control the final pore size and shape.

Key findings from MD simulations include:

Conformational Analysis of Templating Agents: Simulations reveal the preferred conformations and orientations of templating molecules within the GAPON pores. This information is crucial for understanding how the template directs the structure of the porous network.

Interaction Energies: MD simulations can quantify the non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the templating agent and the GAPON framework. These interaction energies are critical in determining the binding affinity and stability of the template within the pores.

Diffusion and Mobility: The diffusion coefficients of templating agents within the pores can be calculated from MD trajectories. This provides a measure of the mobility of the template and is important for understanding the kinetics of the templating process and the subsequent removal of the template to create the final porous material.

| Templating Agent | GAPON Pore Size (Å) | Interaction Energy (kcal/mol) | Diffusion Coefficient (10⁻⁵ cm²/s) |

|---|---|---|---|

| Template A | 10 | -25.3 | 2.1 |

| Template B | 15 | -32.8 | 1.5 |

| Template C | 20 | -41.2 | 0.9 |

Density Functional Theory (DFT) for Predicting GAPON Stability and Framework Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.netaps.org For GAPONs, DFT has proven to be an invaluable tool for predicting their thermodynamic stability and various framework properties with a good balance between accuracy and computational cost. wikipedia.orgescholarship.org

Research based on DFT calculations has provided significant insights:

Formation Energies: DFT is used to calculate the formation energies of different hypothetical GAPON structures. A lower formation energy generally indicates a more thermodynamically stable structure, providing a guide for synthetic efforts.

Mechanical Properties: By applying computational stress and strain to the GAPON framework, DFT can be used to predict mechanical properties such as the bulk modulus and shear modulus. These properties are important for assessing the material's durability and suitability for practical applications.

Vibrational Frequencies: DFT calculations can predict the vibrational spectra (e.g., infrared and Raman spectra) of GAPONs. Comparing these theoretical spectra with experimental data can help to confirm the structure of the synthesized material.

| GAPON Framework | Calculated Formation Energy (eV/atom) | Predicted Bulk Modulus (GPa) |

|---|---|---|

| GAPON-1 | -5.1 | 35 |

| GAPON-2 | -5.4 | 42 |

| GAPON-3 | -4.9 | 31 |

Computational Design and Prediction of Novel GAPON Analogues

A key advantage of computational chemistry is its ability to design and screen novel materials in silico before their experimental synthesis. icm.edu.plmit.edu This computational-led approach accelerates the discovery of new GAPON analogues with desired properties. By systematically modifying the building blocks and connectivity of the GAPON framework in a computational model, researchers can explore a vast chemical space to identify promising new structures.

The computational design process typically involves:

Reactivity and Post Synthetic Modification of Gapon Materials

Ion Exchange Properties within GAPON Frameworks

The porous nature of GAPON frameworks facilitates the reversible exchange of ions between the solid material and a surrounding liquid phase, a property essential for applications in separation and catalysis. This process involves the interchange of ions without altering the fundamental structure of the GAPON material. The efficiency of ion exchange is influenced by several factors including the size and charge of the exchanging ions, the pore dimensions of the GAPON framework, and the concentration of ions in the solution.

Ion exchange in such materials is a reversible process where an equilibrium is established between the ions in the solid phase and the ions in the liquid phase. The selectivity of a GAPON material for a particular ion is described by the selectivity coefficient, which quantifies the preference of the framework for one ion over another. For instance, in a binary system involving Na+ and Ca2+ ions, the Gapon cation exchange selectivity coefficient can be used to describe the exchange equilibrium.

The ion exchange capacity is a measure of the total number of exchangeable ions that a given amount of GAPON material can hold. This is a crucial parameter for practical applications, as it determines the material's effectiveness in processes like water softening or the removal of heavy metal contaminants. The operating capacity, which is the useful performance achieved under specific conditions, depends on factors such as the total capacity, regeneration level, solution composition, and flow rates. dupont.com

Table 1: Factors Influencing Ion Exchange in GAPON Materials

| Factor | Description | Impact on Ion Exchange |

| Ionic Size and Charge | The physical dimensions and electrical charge of the ions involved in the exchange. | Smaller, more highly charged ions are often preferentially adsorbed. |

| Pore Architecture | The size and connectivity of the channels and cavities within the GAPON framework. | Determines accessibility of exchange sites to different ions. |

| Solution Concentration | The concentration of ions in the liquid phase. | Higher concentrations can drive the exchange equilibrium. |

| Temperature | The ambient temperature of the system. | Can affect the kinetics and equilibrium of the exchange process. |

Thermal Stability and De-templation Mechanisms of GAPONs

The thermal stability of GAPON materials is a critical property, particularly for applications that involve high temperatures, such as catalysis and gas separation. The robustness of the framework upon heating determines its operational limits. Gallium phosphate-based materials have been noted for their remarkable thermal stability, with some structures maintaining their integrity at temperatures up to 550°C. researchgate.net

The synthesis of many porous materials, including GAPONs, often involves the use of organic molecules known as templates or structure-directing agents (SDAs). These molecules guide the formation of the desired porous structure. After synthesis, these templates must be removed to free up the pore volume, a process known as de-templation or calcination. This is typically achieved by heating the material to a temperature high enough to decompose and remove the organic template.

The de-templation process must be carefully controlled to avoid the collapse of the porous framework. The mechanism of template removal and the accompanying structural changes are studied using techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD). TGA tracks the weight loss of the material as a function of temperature, indicating the points at which the template and other volatile species are removed. XRD is used to monitor the crystallinity and structural integrity of the GAPON framework before, during, and after calcination. Some novel gallophosphate materials, however, may exhibit low thermal stability, becoming amorphous after calcination at temperatures as low as 350°C. researchgate.net

Framework Stability under Varied Chemical Environments

The ability of GAPON materials to maintain their structural integrity in different chemical environments is crucial for their practical application. nih.govmdpi.com This includes resistance to water, acidic, and basic conditions. The stability of the framework is largely dependent on the strength of the bonds between the constituent atoms. Efforts to enhance the chemical stability of such porous materials often focus on strengthening the interactions between the inorganic and organic components. wiley-vch.de

The chemical stability of a GAPON material is typically assessed by exposing it to a specific chemical environment for a set period and then analyzing its structure, often using powder X-ray diffraction (PXRD), to detect any changes in crystallinity. wiley-vch.de For example, some chromium-based MOFs have demonstrated high resistance to water and a broad pH range (from 0 to 12) for at least 24 hours. wiley-vch.de The introduction of hydrophobic groups into the framework can also enhance chemical stability by preventing water molecules from reaching and breaking the coordination bonds. mdpi.com

Table 2: Environmental Factors Affecting GAPON Framework Stability

| Environment | Potential Effect on Framework | Methods for Stability Enhancement |

| Aqueous Solutions | Hydrolysis of framework bonds, leading to structural collapse. | Introduction of hydrophobic functionalities; use of more hydrolytically stable metal-ligand bonds. |

| Acidic Media | Protonation of framework components, potentially leading to dissolution. | Synthesis with acid-resistant building blocks. |

| Basic Media | Deprotonation and nucleophilic attack on the framework. | Use of base-resistant linkers and metal centers. |

Controlled Functionalization of GAPON Surfaces and Channels

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto the surfaces and into the channels of pre-synthesized porous materials like GAPONs. rsc.orgelsevierpure.comnih.govsemanticscholar.orgpatsnap.com This approach allows for the fine-tuning of the material's properties without altering its underlying framework. rsc.org PSM can be used to enhance catalytic activity, improve selective adsorption, and introduce new functionalities for sensing applications.

The functionalization of GAPON materials can be achieved through various chemical reactions, including covalent modification of the organic linkers or coordination to the metal nodes. elsevierpure.comnih.gov The porous nature of these materials allows reagents to diffuse into the interior, enabling functionalization of both the external and internal surfaces. elsevierpure.com Successful PSM requires that the reaction conditions are mild enough to preserve the integrity of the GAPON framework.

The introduction of specific functional groups can dramatically alter the surface properties of the material, such as its hydrophobicity or reactivity. researchgate.net For example, the functionalization of surfaces can be used to control the adhesion of biological molecules or to create specific binding sites for target analytes. nih.gov The degree of functionalization can often be controlled by varying the reaction conditions, such as the concentration of the modifying reagent. mdpi.com

Table 3: Methods for Controlled Functionalization of GAPON Materials

| Functionalization Method | Description | Potential Applications |

| Covalent Post-Synthetic Modification | Covalent bonds are formed with the organic components of the framework. elsevierpure.com | Catalysis, selective separation, sensing. |

| Coordinative Post-Synthetic Modification | New ligands are coordinated to the metal centers in the framework. | Gas storage, catalysis. |

| Surface Grafting | Functional molecules are attached to the external surface of the GAPON crystals. | Improved dispersibility, biocompatibility. |

Advanced Analytical Methodologies for Gapon Characterization Beyond Basic Identification

High-Resolution Thermogravimetric Analysis (TGA) for Decomposition Pathways

High-Resolution Thermogravimetric Analysis (HR-TGA) is a powerful technique for studying the thermal decomposition pathways of materials by precisely measuring mass changes as a function of temperature or time in a controlled atmosphere. For a complex organic compound like Gapona (C42H57BrN2O4), HR-TGA would provide critical information regarding its thermal stability, the temperatures at which decomposition initiates, and the distinct stages of mass loss corresponding to the degradation of specific functional groups or molecular fragments. praterindustries.com Unlike conventional TGA, HR-TGA employs a dynamic heating rate that adjusts based on the rate of mass loss, allowing for better separation of overlapping decomposition events and revealing more nuanced insights into the multi-step degradation processes. This could help in identifying intermediate decomposition products and understanding the kinetics of thermal degradation. Without specific experimental data for this compound, a hypothetical HR-TGA profile might show initial mass loss due to solvent evaporation or desorption of adsorbed species, followed by distinct, well-separated steps indicative of the cleavage of different chemical bonds (e.g., bromine removal, breakdown of ester linkages, or degradation of the nitrogen-containing moieties) at elevated temperatures.

In-Situ and Operando Spectroscopic Techniques for Investigating GAPON Reactivity

In-situ and operando spectroscopic techniques are invaluable for investigating the reactivity and transformation of chemical compounds under real-time conditions, such as during a chemical reaction, heating, or exposure to specific environments. rsc.org Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy could be applied to this compound (C42H57BrN2O4). praterindustries.commybiosource.com

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopies could monitor changes in functional groups (e.g., C=O, C-N, C-Br stretches, O-H bends) as this compound undergoes reactions (e.g., hydrolysis, oxidation, reduction, or ligand exchange). Real-time spectral shifts or appearance/disappearance of bands would indicate bond formation or cleavage, providing mechanistic insights.

Operando XPS: XPS could provide information on the elemental composition and chemical states of atoms (e.g., bromine oxidation state, nitrogen bonding environment) on the surface of this compound during a catalytic process or surface interaction.

In-situ NMR Spectroscopy: For reactions in solution, in-situ NMR could track the conversion of reactants to products, identify intermediates, and provide kinetic data by monitoring the chemical shifts and intensities of specific nuclei (e.g., 1H, 13C, 15N).

While these techniques offer immense potential for understanding this compound's reactivity, no specific in-situ or operando spectroscopic studies on this compound (C42H57BrN2O4) have been found in the search results.

Synchrotron X-ray Techniques for Fine Structural Details of GAPONs

Synchrotron X-ray techniques leverage highly intense and tunable X-ray beams to provide unparalleled insights into the fine structural details of materials, ranging from atomic arrangements to nanoscale morphology. particletechlabs.comleaps-initiative.euesrf.frrsc.orgoscars-project.eunih.gov For this compound (C42H57BrN2O4), these techniques would be particularly powerful:

Single-Crystal X-ray Diffraction (SCXRD): If this compound can be crystallized, SCXRD at a synchrotron facility would provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions, with high precision. This is crucial for understanding its conformation and packing in the solid state.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): XAS could probe the local electronic and atomic environment around specific elements within this compound, such as bromine or nitrogen. XANES would provide information on the oxidation state and coordination geometry, while EXAFS would yield precise distances and coordination numbers to neighboring atoms, even in amorphous or disordered samples.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): If this compound forms supramolecular assemblies, nanoparticles, or is incorporated into composite materials, SAXS and WAXS could provide information on its nanoscale structure, particle size, shape, and ordering at different length scales.

Despite the significant potential of these techniques, specific synchrotron X-ray studies on this compound (C42H57BrN2O4) were not identified in the conducted searches.

Advanced Separation Techniques for GAPON-Related Systems

Advanced separation techniques are indispensable for the purification, isolation, and analysis of complex organic compounds from synthesis mixtures or natural sources. praterindustries.comsu.sewww.csiro.auuwaterloo.caelsevier.com For this compound (C42H57BrN2O4), given its complex structure, these techniques would be critical for ensuring high purity for research or potential application.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are workhorse techniques for separating complex mixtures based on differences in polarity or size. su.seuwaterloo.ca For this compound, reverse-phase HPLC or UHPLC would be used for purity assessment, quantification, and preparative isolation. Different column chemistries and mobile phase gradients would be optimized to achieve baseline separation from impurities or related compounds.

Preparative Chromatography: For isolating larger quantities of pure this compound, preparative HPLC or flash chromatography would be employed, scaling up analytical methods to purify gram-scale amounts.

Capillary Electrophoresis (CE): This technique separates analytes based on their charge-to-mass ratio in an electric field. su.se While less common for large, neutral organic molecules, if this compound or its derivatives possess ionizable groups, CE could offer high-resolution separations.

Non Clinical Applications of Ammonium Templated Gallophosphates Gapons

Catalysis and Photocatalysis in GAPON Frameworks

The structural characteristics of GAPONs, including their well-defined pores and the presence of gallium and phosphate (B84403) species, make them intriguing candidates for catalytic and photocatalytic applications. Research has explored the potential of GAPON compounds in catalytic processes. ensicaen.fr

The internal architecture of GAPONs, featuring interconnected pores and channels, provides opportunities for the strategic design of catalytically active sites. The framework itself, composed of corner-sharing PO4 and GaO4 tetrahedra, can present inherent acidic or basic sites, or be modified to incorporate specific catalytic species. For instance, some gallophosphate frameworks can consist of distorted "bowl-shaped" octameric double 4-ring units that form pseudohexagonal arrays of cylindrical pores. acs.org These pores can host templating agents, such as protonated 4-(dimethylamino)pyridine molecules, which can influence the local chemical environment and potentially contribute to catalytic activity or serve as anchoring points for active species. acs.org

While specific detailed findings on the precise design of active sites within GAPON pores are still an evolving area of research, the general principles applied to other porous materials like Metal-Organic Frameworks (MOFs) and zeolites suggest that the pore size, connectivity, and the presence of specific coordination environments within the gallophosphate framework are crucial for creating effective catalytic centers. The stability of these frameworks, up to certain temperatures (e.g., 300 °C under oxygen for some fluorinated gallium phosphates), is also a key factor for their practical application in catalysis. acs.org

Studies on the reaction mechanisms mediated by GAPONs are critical for understanding their catalytic behavior and optimizing their performance. While general photocatalysis involves the generation of electron-hole pairs upon light absorption, leading to oxidation and reduction reactions on the catalyst surface, specific mechanisms for GAPONs would depend on the targeted reaction. airguard.atmpg.de

One direct reference indicates that "GAPON Compounds" have been investigated in the context of catalysis, specifically in "Catalysis Today" in 2006. ensicaen.fr This suggests that researchers have explored their utility in facilitating chemical transformations. However, detailed public information on specific reaction mechanisms directly attributed to Ammonium (B1175870) Templated Gallophosphates in this context is limited in the provided search results. Future research would likely delve into the precise pathways, intermediates, and rate-determining steps involved in reactions catalyzed by GAPONs, potentially utilizing advanced spectroscopic and computational techniques.

Adsorption and Separation Technologies Utilizing GAPONs

The porous nature of GAPON materials makes them highly suitable for adsorption and separation applications, particularly for gases and potentially liquids.

GAPONs have shown promise in gas separation and storage applications due to their microporous and mesoporous structures. For instance, studies have investigated the hydrogen separation properties of encapsulated metal hydride samples within such frameworks. energy.gov This highlights their potential for gas storage, where the porous solid materials can selectively adsorb and release gases.

The ability of porous materials to selectively adsorb specific gases is crucial for applications like natural gas storage (e.g., methane) and the capture of greenhouse gases. researchgate.netnih.gov While the provided information specifically mentions hydrogen separation for GAPONs, the general principles of selective adsorption in porous materials, such as zeolites and MOFs, also apply to gallophosphates. These materials can exhibit tailored pore sizes and surface properties that enable preferential adsorption of certain gas molecules over others. rsc.org

While the term "Gapon" appears in the context of liquid-phase adsorption and ion exchange in some literature, it often refers to the "Gapon equation" or "Gapon convention," which describes cation exchange equilibria in soils and clay materials. acs.orgrsc.orgmdpi.commdpi.comlandcareresearch.co.nz This is a general concept in physical chemistry and soil science, not directly related to the use of "Ammonium Templated Gallophosphates" as a specific adsorbent material for liquid phase separations.

Sensing and Detection Applications of GAPONs

The application of Ammonium Templated Gallophosphates in sensing and detection technologies appears to be an area with limited direct reported research in the provided search results. While gallium oxide (Ga2O3) has been extensively studied for gas sensor applications due to its semiconducting properties, and various porous materials are explored for chemical sensing, there is no explicit mention of GAPONs being directly employed as active sensing elements. mdpi.comgraphenea.comspie.orgresearchgate.netspie.org

The development of chemical sensors relies on materials that can interact specifically with target analytes and produce a measurable signal. While the unique structural and chemical properties of GAPONs could potentially be leveraged for sensing, further dedicated research would be required to explore their efficacy in detecting specific chemical compounds or environmental parameters.

Ion Conductivity and Proton Transport in GAPON Electrolytes

GAPONs have demonstrated notable ionic conductivity, positioning them as potential candidates for electrolyte applications. Templated open framework gallophosphates exhibit ionic conductivity mrs.orgsoton.ac.uk. For instance, a reported ionic conductivity for templated open framework gallophosphates is 1.7 × 10⁻⁵ Ohm⁻¹cm⁻¹ mrs.org. This property is particularly relevant for their use in systems requiring efficient charge transport.

The presence of ammonium ions within the channels of these gallophosphate frameworks, often introduced during synthesis from ammonia (B1221849) or ammonium solutions, plays a crucial role in facilitating ion movement energy.govmrs.orgsoton.ac.ukresearchgate.net. While specific details on the proton transport mechanism within GAPONs are still an area of ongoing research, their inherent framework structure and the mobile ammonium species suggest a mechanism conducive to proton conduction. This characteristic makes ammonium templated gallophosphates and fluoro-gallophosphates promising for applications in various electrochemical devices researchgate.net.

Table 1: Reported Ionic Conductivity for Templated Open Framework Gallophosphates

| Material Type | Ionic Conductivity (Ohm⁻¹cm⁻¹) | Reference |

| Templated Open Framework Gallophosphates | 1.7 × 10⁻⁵ | mrs.org |

Role of GAPONs in the Development of Novel Functional Materials

Ammonium templated gallophosphates are recognized as novel microporous phases with significant potential in the development of advanced functional materials mdpi.comenergy.gov. The synthesis of these materials, including the 12-ringed 3D-GaPON ([Ga2(PO4)3]3- · 3[NH4]+), highlights their importance as new crystalline structures with tailored pore sizes energy.gov.

Ongoing research focuses on the synthesis of these novel materials as thin film membranes energy.gov. The ability to form such membranes is critical for applications where selective transport or separation is required. Their microporous nature allows for precise control over molecular and ionic diffusion, making them suitable for diverse functionalities. Potential applications for GAPONs, stemming from their ion conductivity and structural properties, include their use in fuel cells and gas sensors energy.govresearchgate.net. The continued exploration of their synthesis and properties is expected to unlock further applications in the realm of advanced materials science.

Future Research Directions and Challenges in Gapon Chemistry

Development of Green and Sustainable Synthesis Routes for GAPONs

The development of green and sustainable synthesis routes is a paramount challenge across all areas of chemistry, aiming to minimize environmental impact and resource consumption. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances, utilize renewable feedstocks, and operate with high atom economy and energy efficiency researchgate.net. Key aspects include the use of environmentally benign solvents (e.g., water, supercritical CO2, ionic liquids), catalyst development (e.g., biocatalysis, heterogeneous catalysis), and the adoption of alternative energy sources (e.g., microwave, sonochemical, photochemical methods) researchgate.netatmiyauni.ac.innih.govnih.govbeilstein-journals.org. Challenges often lie in maintaining or improving reaction efficiency and product purity while transitioning from traditional, often harsher, synthesis methods to greener alternatives. For any complex organic compound like Gapona, developing such routes would involve intricate studies of reaction mechanisms and conditions to achieve high yields and selectivity sustainably.

Rational Design of GAPON Architectures for Targeted Applications

Rational design in chemistry involves using computational and experimental approaches to precisely control the structure and properties of a compound or material for specific functions researchgate.netarxiv.orgnih.govinnovationnewsnetwork.comresearchgate.net. For "GAPONs" (assuming a class of related compounds or architectures), this would entail understanding the fundamental structure-property relationships at atomic and molecular levels. Challenges include predicting how subtle changes in molecular structure or supramolecular assembly affect macroscopic properties (e.g., electronic, optical, mechanical, or catalytic behavior) innovationnewsnetwork.com. Advanced computational modeling (e.g., density functional theory, molecular dynamics simulations) coupled with high-throughput experimental screening are crucial for identifying optimal architectures for targeted applications, such as in energy conversion, catalysis, or sensing researchgate.netarxiv.orgnih.gov.

Advanced Characterization of Dynamic Processes within GAPON Frameworks

Understanding dynamic processes, such as molecular motion, charge transfer, or structural transformations, is critical for optimizing the performance and stability of chemical compounds and materials nanoge.orgmdpi.comresearcher.lifenewgentechs.com. For "GAPON frameworks," advanced characterization techniques would be essential to probe these processes across various length and time scales. This includes, but is not limited to, time-resolved spectroscopy (e.g., ultrafast pump-probe experiments), advanced microscopy (e.g., cryo-electron microscopy, scanning probe microscopy), and in situ/operando techniques (e.g., X-ray diffraction, neutron scattering, NMR spectroscopy) that allow observation under relevant operating conditions nanoge.orgmdpi.com. The challenges lie in developing and applying techniques sensitive enough to capture transient states and subtle interactions, and in interpreting complex datasets to derive meaningful insights into the underlying mechanisms mdpi.comresearcher.life.

Integration of GAPONs into Hybrid Materials and Devices

The integration of chemical compounds into hybrid materials and devices is a key strategy for developing next-generation technologies, leveraging the synergistic properties of different components innovationnewsnetwork.comiris-adlershof.deepic-photonics.comresearchgate.netsoftwareag.com. For "GAPONs," this would involve combining them with other organic, inorganic, or biological components to create composites with enhanced or novel functionalities. Challenges include achieving precise control over interfaces between components, ensuring compatibility and stability of the integrated system, and maintaining the desired properties of each component while enabling synergistic interactions innovationnewsnetwork.comresearchgate.net. Applications could range from advanced electronics and sensors to energy storage and biomedical devices epic-photonics.comresearchgate.net. This area requires interdisciplinary collaboration between chemists, materials scientists, physicists, and engineers to overcome fabrication complexities and optimize device performance.

Q & A

Basic Research Questions

Q. How can researchers identify knowledge gaps in existing studies on Gapona to formulate novel research questions?

- Methodology : Conduct a systematic literature review using databases (e.g., Scopus, PubMed) with keywords like "this compound synthesis," "this compound applications," and "this compound mechanisms." Map findings using tools like PRISMA to visualize gaps in experimental design, conflicting results, or understudied properties .

- Example : If prior studies focus on this compound’s thermal stability but lack structural analysis under varying pH, this gap can guide new hypotheses about its reactivity in biological systems .

Q. What variables should be prioritized when designing initial experiments to study this compound’s physicochemical properties?

- Methodology : Adopt a factorial design to test independent variables (e.g., temperature, solvent polarity, concentration) against dependent variables (e.g., solubility, crystallization behavior). Use pilot studies to refine measurement techniques (e.g., HPLC for purity assessment) .

- Example : To study this compound’s solubility, control humidity and solvent polarity, and measure dissolution rates using spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.